molecular formula C20H14F2N4O2S B2591265 (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-77-1

(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2591265
CAS RN: 941941-77-1
M. Wt: 412.41
InChI Key: NNJWNRNXLQQYIV-XIEYBQDHSA-N
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Description

(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H14F2N4O2S and its molecular weight is 412.41. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticholinesterase Activities

Research on coumarylthiazole derivatives, which contain aryl urea/thiourea groups, revealed significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Some of these compounds exhibited strong antioxidant activities, suggesting potential for therapeutic applications in conditions related to oxidative stress and neurodegeneration (Kurt et al., 2015).

Antimicrobial and Antifungal Activity

Compounds structurally similar to the one have been synthesized and tested for their antibacterial and antifungal properties. For example, novel pyrido quinazolones were studied for their effectiveness against various bacteria and fungi, indicating that such compounds can be potent antimicrobial agents (Singh & Pandey, 2006).

Supramolecular Gelators and Metal Complexes

Quinoline urea derivatives have been explored for their ability to form supramolecular gels with metal ions. These materials have potential applications in the fields of material science and nanotechnology, particularly in the development of novel gel-based systems with tunable properties (Braga et al., 2013).

Anticancer Activity

Novel urea and bis-urea primaquine derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. These studies demonstrate the potential of such compounds in the development of new anticancer drugs, highlighting the relevance of structural features for biological activity (Perković et al., 2016).

Antibacterials

The synthesis and evaluation of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues have shown promising antibacterial activity against S. aureus and E. coli. Such findings suggest the utility of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Dhokale et al., 2019).

Safety and Hazards

This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled or ingested. Always follow appropriate safety protocols when handling chemical compounds.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could explore its potential applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluoroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization or chromatography.", "Starting Materials": [ "2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluoroaniline", "Urea" ], "Reaction": [ "Step 1: Dissolve 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one and 2,6-difluoroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux conditions for several hours.", "Step 4: Add urea to the reaction mixture and continue heating under reflux conditions for several more hours.", "Step 5: Allow the reaction mixture to cool and then filter the resulting precipitate.", "Step 6: Wash the precipitate with a suitable solvent such as ethanol or methanol.", "Step 7: Purify the product by recrystallization or chromatography." ] }

CAS RN

941941-77-1

Molecular Formula

C20H14F2N4O2S

Molecular Weight

412.41

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C20H14F2N4O2S/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-10H,11H2,(H2,24,25,27)

InChI Key

NNJWNRNXLQQYIV-XIEYBQDHSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=C(C=CC=C4F)F

solubility

not available

Origin of Product

United States

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